5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline
Description
5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline is a tetrahydroisoquinoline derivative characterized by a fused dioxolane ring system and a chloro substituent at the 5-position. This compound is structurally related to Hydrocotarnine (CAS 550-10-7), a natural alkaloid derivative with the molecular formula C12H15NO3 . The compound’s core structure includes a methoxy group at the 4-position and a methyl group at the 6-position, common features in bioactive isoquinoline derivatives .
Properties
CAS No. |
82-53-1 |
|---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-chloro-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C12H14ClNO3/c1-14-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(14)13/h5,12H,3-4,6H2,1-2H3 |
InChI Key |
HPBRMFQOXRVCHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1Cl)OC)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the aminoalkylation of indole derivatives with cotarnine, which occurs regioselectively at the nitrogen atom of the indole fragment . The reaction conditions often include the use of iron(III) chloride as a catalyst and hydrazine hydrate in methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential therapeutic uses, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Tetrahydroisoquinoline Derivatives
Key Observations :
- Chlorine Substitution : The 5-chloro group in the target compound distinguishes it from Hydrocotarnine and Amb544925, likely increasing electrophilicity and binding affinity to biological targets (e.g., enzymes or receptors) .
- Side Chain Diversity: Amb544925 and Amb4269951 feature extended side chains (e.g., phenyl-penta-dienone), which enhance lipophilicity and modulate interactions with hydrophobic protein pockets .
- Heterocyclic Modifications : Compound 7l incorporates an imidazo[2,1-b]thiazole moiety linked to a chlorothiophene group, demonstrating improved anticancer activity compared to simpler analogs .
Key Observations :
- Byproduct formation (e.g., 5a in ) is a common issue in tetrahydroisoquinoline synthesis, necessitating optimized solvent systems (e.g., hexane/EtOAC ratios) .
Key Observations :
- Chlorine substituents (as in 7l) enhance cytotoxicity, likely due to increased membrane permeability and DNA intercalation .
- Methoxy groups (common in all compounds) contribute to α2-adrenoceptor binding but reduce affinity for I2-imidazoline sites .
- Amb544925’s extended side chain improves CTL1 inhibition compared to Hydrocotarnine, suggesting structure-activity relationship (SAR) flexibility .
Biological Activity
5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer properties and antimicrobial effects.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline. Notably:
- In vitro studies demonstrated that derivatives of this compound exhibited sub-micromolar activity against various cancer cell lines including MCF-7 (breast cancer), PANC-1 (pancreatic cancer), and SK-MEL-5 (melanoma) with IC50 values in the range of 271 to 980 nM .
- The compound showed effectiveness against drug-resistant cell lines such as NCI/AdrRES despite high expression of P-glycoprotein, indicating a potential mechanism for overcoming multidrug resistance .
Table 1: Anticancer Activity of 5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 560 |
| PANC-1 | 980 |
| MDA-MB-435 | 271 |
| SK-MEL-5 | 443 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that it exhibits a broad spectrum of activity against various bacterial strains:
- Gram-positive bacteria : It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition : The compound effectively reduced biofilm formation in clinical isolates of MRSA and other strains by up to 90%, which is critical for treating persistent infections .
Table 2: Antimicrobial Activity of 5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| MRSA | MBIC: 62.216 - 124.432 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways.
- Disruption of Nucleic Acid Production : It inhibits nucleic acid synthesis which is crucial for bacterial growth and replication.
- Peptidoglycan Production Inhibition : This leads to compromised cell wall integrity in bacteria .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Case Study on Cancer Cells : A study conducted on breast cancer cells revealed that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity.
- Case Study on Biofilm Formation : Another study showed that the compound could reduce biofilm formation in a clinical isolate of E. faecalis by over 75%, suggesting its potential use in treating biofilm-associated infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
